molecular formula C17H37NO8 B609602 N-Me-N-bis(PEG3-OH) CAS No. 2055046-22-3

N-Me-N-bis(PEG3-OH)

Cat. No. B609602
M. Wt: 383.48
InChI Key: OFUZCSHYMKKGIL-UHFFFAOYSA-N
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Description

“N-Me-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups . It is commonly used in the synthesis of PROTACs .


Synthesis Analysis

“N-Me-N-bis(PEG3-OH)” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydroxy groups enable further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

The molecular formula of “N-Me-N-bis(PEG3-OH)” is C17H37NO8 . It has a molecular weight of 383.5 g/mol .


Chemical Reactions Analysis

“N-Me-N-bis(PEG3-OH)” is a branched PEG derivative with two terminal hydroxyl groups . These hydroxyl groups enable further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

“N-Me-N-bis(PEG3-OH)” has a molecular formula of C17H37NO8 and a molecular weight of 383.5 g/mol . It is stored at -20°C .

Scientific Research Applications

Catalysis in Synthesis

N-Me-N-bis(PEG3-OH) and related compounds have been used as catalysts in various chemical reactions. For instance, polyethylene glycol-bis(N-methylimidazolium) dihydroxide ([PEG(mim)2][OH]2) has been utilized as an efficient and recyclable basic phase-transfer catalyst in the synthesis of 4H-pyran derivatives. This catalyst facilitates high-yield reactions in aqueous media at room temperature, showcasing its potential in green chemistry applications (Fallah-Mehrjardi, Foroughi, & Banitaba, 2020).

Material Science

In material science, compounds similar to N-Me-N-bis(PEG3-OH) are used in the deposition and characterization of bismuth oxide thin films. These films have applications in various fields like microelectronics, sensor technology, and optical coatings. The use of polyethylene glycol (PEG) as a chelating agent in the preparation of these films is significant (Fruth et al., 2005).

Polymer Science

In polymer science, the synthesis of 'umbrella-like' poly(ethylene glycol) with monofunctional end groups for bioconjugation has been explored using N-Me-N-bis(PEG3-OH) analogs. This involves a novel strategy for synthesizing poly(ethylene glycol) (PEG) with a single reactive group, which has applications in creating bioactive groups for protein conjugation (Zhang, Wang, & Huang, 2010).

Electrochemistry

In electrochemistry, the role of polyethylene glycol in the preparation of magnesium hydroxide by electrodeposition is significant. The surfactant properties of PEG in this process influence the growth mode and morphology of Mg(OH)2 crystals, affecting the economic performance of electrolytic reactions (Cui et al., 2022).

Nanotechnology

N-Me-N-bis(PEG3-OH) and related compounds have been used in nanotechnology for the synthesis and functionalization of nanoparticles. For example, the design and synthesis of new poly(ethylene glycol) (PEG)-based ligands with multidentate anchoring groups have been tested for their ability to provide colloidal stability to semiconductor quantum dots and gold nanoparticles in extreme conditions (Stewart et al., 2010).

Pharmaceutical Applications

In pharmaceutical research, the impact of polymeric architecture on the delivery and anticancer effect of drugs has been studied. The difference in polymeric architectures, like dendrimer and linear bis(poly(ethylene glycol)) (PEG), affects the solubility and cytotoxicity of drugs like paclitaxel, highlighting the importance of N-Me-N-bis(PEG3-OH) analogs in drug delivery systems (Khandare et al., 2006).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZCSHYMKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187188
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Me-N-bis(PEG3-OH)

CAS RN

2055046-22-3
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055046-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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